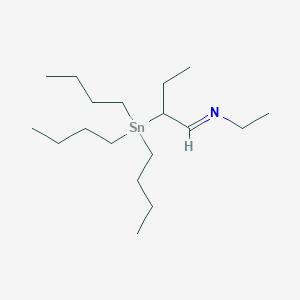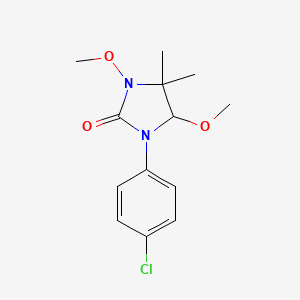
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique imidazolidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by cyclization with diethanolamine under acidic conditions . Another method includes the condensation of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by hydrogenation over nickel in the presence of toluene or xylene as a solvent .
Industrial Production Methods: Industrial production of this compound typically involves batch processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of catalysts such as nickel and solvents like toluene or xylene is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and use as a pharmaceutical intermediate.
4-Chlorophenylsulfonylbenzene: Used in the synthesis of dyes and other industrial chemicals.
1-(4-Chlorophenyl)ethylamine: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one stands out due to its unique imidazolidinone structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61532-29-4 |
|---|---|
Formule moléculaire |
C13H17ClN2O3 |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2)11(18-3)15(12(17)16(13)19-4)10-7-5-9(14)6-8-10/h5-8,11H,1-4H3 |
Clé InChI |
WFRORUPWEPLTKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C(=O)N1OC)C2=CC=C(C=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
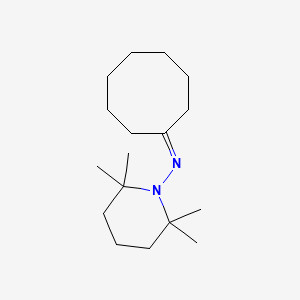
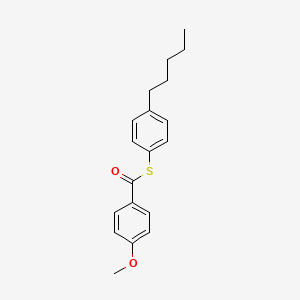

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
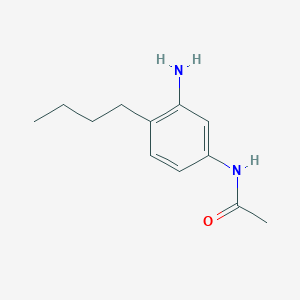
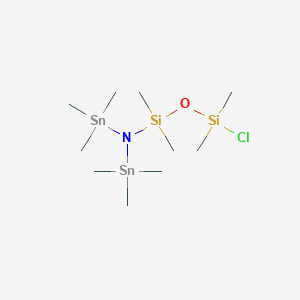
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
